Ent-Evogliptin L-Tartrate Salt is a pharmaceutical compound primarily classified as an antidiabetic agent. It is utilized in the management of Type 2 diabetes mellitus by enhancing glycemic control. This compound is a salt form of Evogliptin, which belongs to the class of Dipeptidyl Peptidase-4 inhibitors. These inhibitors play a crucial role in increasing insulin secretion and decreasing glucagon levels in the bloodstream, thereby improving blood glucose levels.
Evogliptin was developed by Hanmi Pharmaceutical Company and received approval for clinical use in South Korea in 2015. The L-tartrate salt form enhances the stability and solubility of the drug, making it more effective for therapeutic applications.
The synthesis of Ent-Evogliptin L-Tartrate Salt involves several steps, primarily focusing on the formation of the active pharmaceutical ingredient (API) followed by salt formation with L-tartaric acid.
The synthesis requires precise control over reaction conditions including temperature, time, and concentration of reactants to ensure high yield and purity of the final product.
The molecular formula for Ent-Evogliptin L-Tartrate Salt can be represented as follows:
The compound features a complex structure that includes a bicyclic system characteristic of Dipeptidyl Peptidase-4 inhibitors. The presence of functional groups such as amines and carboxylic acids contributes to its pharmacological activity.
Ent-Evogliptin L-Tartrate Salt can undergo various chemical reactions typical for organic compounds:
The stability of the compound is assessed through accelerated stability studies under various environmental conditions (temperature, humidity), ensuring that it maintains efficacy during its shelf life.
Ent-Evogliptin L-Tartrate Salt functions primarily by inhibiting the enzyme Dipeptidyl Peptidase-4. This inhibition leads to increased levels of incretin hormones such as Glucagon-like peptide-1 (GLP-1), which promotes insulin secretion from pancreatic beta cells in response to meals while simultaneously suppressing glucagon release from alpha cells.
Clinical studies have shown that this mechanism results in improved glycemic control without significant risk of hypoglycemia, making it a favorable option for Type 2 diabetes management.
Scientific Uses
Ent-Evogliptin L-Tartrate Salt is primarily used in clinical settings for:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4